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Compound Name: n-Methyl-n-phenylprop-2-enamide

Cat. No.: B3055005 Get Quote

Abstract
This document provides a detailed protocol for the synthesis of n-Methyl-n-phenylprop-2-
enamide via the N-acylation of N-methylaniline with acryloyl chloride. The procedure is based

on established chemical principles for amide bond formation and is intended for use by

qualified researchers in a laboratory setting. Included are the reaction scheme, a detailed

experimental workflow, required materials and reagents, step-by-step instructions for synthesis

and purification, and critical safety information.

Introduction
n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is a

chemical compound with potential applications as a monomer in the synthesis of specialized

polymers and as an intermediate in the development of novel chemical entities.[1] Its structure

incorporates a reactive vinyl group and an N-substituted amide, making it a versatile building

block. The synthesis described herein is a standard Schotten-Baumann type reaction, where

the nucleophilic secondary amine (N-methylaniline) attacks the electrophilic carbonyl carbon of

the acyl chloride (acryloyl chloride). A non-nucleophilic base, such as triethylamine, is used to

neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Scheme
The overall reaction involves the acylation of N-methylaniline with acryloyl chloride in the

presence of a base.
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Reaction Scheme for n-Methyl-n-phenylprop-2-enamide Synthesis
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 0-5°C to RT 
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Caption: General reaction scheme for the synthesis of n-Methyl-n-phenylprop-2-enamide.

Experimental Protocol
This protocol details the materials, equipment, and procedures required for the synthesis and

purification of the target compound.

The following table summarizes the necessary chemicals for this synthesis.
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Reagent Formula
MW ( g/mol
)

Molar Eq. Amount CAS No.

N-

Methylaniline
C₇H₉N 107.15 1.0

5.00 g (46.66

mmol)
100-61-8

Acryloyl

Chloride
C₃H₃ClO 90.51 1.1

4.70 g (51.33

mmol)
814-68-6

Triethylamine

(TEA)
C₆H₁₅N 101.19 1.2

6.2 mL (5.65

g, 55.99

mmol)

121-44-8

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 - 150 mL 75-09-2

Sat. aq.

NaHCO₃
NaHCO₃ 84.01 - As needed 144-55-8

Anhydrous

MgSO₄
MgSO₄ 120.37 - As needed 7487-88-9

250 mL two-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Nitrogen or Argon gas inlet

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel,

and a nitrogen inlet. Ensure the system is under an inert atmosphere.
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Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2

eq) in 100 mL of dichloromethane (DCM).

Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.

Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 eq) in 50 mL of DCM and add it to

the dropping funnel. Add the acryloyl chloride solution dropwise to the cooled reaction

mixture over approximately 30-45 minutes. A white precipitate of triethylammonium chloride

will form.[2]

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.[2][3]

Quenching: Quench the reaction by slowly adding 50 mL of deionized water or a saturated

ammonium chloride solution.[3]

Work-up: Transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate

(NaHCO₃) solution and 50 mL of water.[2]

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced

pressure using a rotary evaporator to yield the crude product.

If necessary, the crude product can be further purified using column chromatography on silica

gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.

Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
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1. Assemble Apparatus
(Flask, Stirrer, N2 Inlet)

2. Dissolve N-Methylaniline & TEA in DCM

3. Cool Mixture to 0-5 °C

4. Add Acryloyl Chloride
Solution Dropwise

5. Stir at Room Temperature
for 2-3 hours

6. Quench with Water

7. Liquid-Liquid Extraction
(Wash with NaHCO3, H2O)

8. Dry Organic Layer
(Anhydrous MgSO4)

9. Remove Solvent
(Rotary Evaporator)

10. Purify via Column Chromatography
(If Needed)

11. Characterize Product
(NMR, IR, MS)
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Caption: Step-by-step workflow for the synthesis and purification of the target compound.
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Data and Characterization
The reaction is expected to proceed with a high yield, typically ranging from 46% to 94% for

similar N-acylation reactions.[2][4] The final product, n-Methyl-n-phenylprop-2-enamide,

should be an oil or a low-melting solid at room temperature.

Property Value Source

Molecular Formula C₁₀H₁₁NO PubChem[5]

Molecular Weight 161.20 g/mol PubChem[5]

IUPAC Name
N-methyl-N-phenylprop-2-

enamide
PubChem[5]

The structure and purity of the synthesized compound should be confirmed using standard

analytical techniques.

¹H NMR: Expected signals would include resonances for the vinyl protons (typically between

5.5-7.0 ppm), the aromatic protons of the phenyl group (7.0-7.5 ppm), and the N-methyl

protons (a singlet around 3.0-3.5 ppm).

¹³C NMR: Resonances for the carbonyl carbon (around 168 ppm), vinyl carbons, aromatic

carbons, and the N-methyl carbon are expected.[6]

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O)

stretch is expected around 1650-1670 cm⁻¹.[6]

Mass Spectrometry (MS): The molecular ion peak [M⁺] should be observed at m/z = 161.20.

[6]

Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves.
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Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with

water. Handle with extreme care.

N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact.

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye

damage.

Dichloromethane: Suspected of causing cancer.

n-Methyl-n-phenylprop-2-enamide (Product): May cause skin, eye, and respiratory

irritation.[5] Handle with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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